2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not explicitly mentioned in the sources I found .Scientific Research Applications
Anticonvulsant Properties
2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, a precursor related to 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide, was used to synthesize novel quinoxaline derivatives with potential anticonvulsant properties. Among these compounds, some showed significant anticonvulsant activities in a metrazol-induced convulsions model, highlighting their potential for further development as anticonvulsant agents (Alswah et al., 2013).
Anticancer Activity
Another study focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Positive Inotropic Activity
A series of derivatives, including those related to this compound, were synthesized and evaluated for their positive inotropic activity. These compounds demonstrated favorable activity compared with standard drugs, suggesting potential therapeutic applications for heart conditions (Zhang et al., 2008).
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial activity, showing good to moderate activity against various microorganisms. This suggests the potential of these compounds for development into new antimicrobial agents (Antipenko et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis . In addition, this compound may also target the A2B adenosine receptor , which has been correlated with anticancer activity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, which has been proven to effectively suppress tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway. Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a major role in tissue repair, regeneration, and cell division . In pathological conditions, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor growth .
Pharmacokinetics
In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .
Result of Action
The compound’s action results in the suppression of tumor growth by inhibiting angiogenesis . It exhibits cytotoxic effects against certain cancer cell lines . For instance, one derivative of this compound exhibited the highest cytotoxic effect with IC 50 values of 6.2 and 4.9 μM against MCF-7 and HepG2, respectively .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c25-19(21-13-12-15-6-2-1-3-7-15)14-26-20-23-22-18-11-10-16-8-4-5-9-17(16)24(18)20/h1-11H,12-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPJLQGRWPRHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.